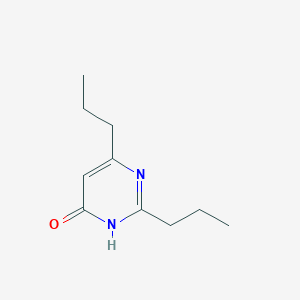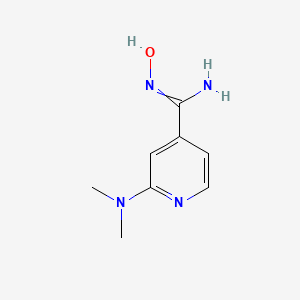
2,6-Dipropyl-3,4-dihydropyrimidin-4-one
説明
“2,6-Dipropyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the molecular formula C10H16N2O . It is a type of dihydropyrimidinone, a class of compounds that play an important role in the synthesis of DNA and RNA .
Synthesis Analysis
Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, are typically synthesized using multi-component reactions like the Biginelli reaction . This reaction involves the combination of an aldehyde, a β-ketoester, and urea . The use of phosphorus pentoxide-methanesulfonic acid (Eaton’s reagent) has been reported for the synthesis of dihydropyrimidinones .Molecular Structure Analysis
The molecular structure of “2,6-Dipropyl-3,4-dihydropyrimidin-4-one” is characterized by a pyrimidine moiety in the ring nucleus . This heterocyclic compound is part of many pharmacologically active molecules, natural products, and nucleic acids .Chemical Reactions Analysis
The chemical reactions involving “2,6-Dipropyl-3,4-dihydropyrimidin-4-one” are typically multi-component reactions. The Biginelli reaction, for instance, is a three-component reaction involving an aldehyde, a β-ketoester, and urea .科学的研究の応用
Applications in Medicinal Chemistry
2,6-Dipropyl-3,4-dihydropyrimidin-4-one, as a scaffold in medicinal chemistry, has seen varied applications due to its heterocyclic nature which is a common feature in bioactive molecules. It plays a crucial role in the development of compounds with significant pharmacological activities. The dihydropyrimidinones (DHPMs) class, derived from multi-component reactions like the Biginelli reaction, exhibits a wide range of therapeutic activities including anticancer, antimicrobial, anti-inflammatory, anti-HIV, antimalarial, antihypertensive, and antitubercular effects. This broad spectrum of pharmacological activities is attributed to the structural versatility and the ability to introduce various functional groups into the dihydropyrimidinone core, enhancing its interaction with biological targets (Khasimbi et al., 2020).
Role in Drug Metabolism and Pharmacogenetics
The understanding of genetic polymorphisms in drug-metabolizing enzymes (DMEs) has advanced the therapeutic application of drugs, including those related to the dihydropyrimidinone class. Polymorphisms in enzymes such as dihydropyrimidine dehydrogenase (DPD) can significantly influence the metabolism, efficacy, and toxicity of chemotherapeutic agents. The identification of these polymorphisms allows for a more personalized approach to therapy, potentially enhancing drug efficacy and reducing adverse effects. This genotype-based therapeutic approach is particularly relevant in the treatment of conditions such as colorectal cancer, where the optimization of chemotherapeutic regimens based on individual genetic makeup can significantly impact clinical outcomes (Fogli & Caraglia, 2009).
Green Chemistry Synthesis
The synthesis of dihydropyrimidinones through the Biginelli reaction exemplifies the application of green chemistry principles in medicinal chemistry. This reaction is notable for its efficiency, simplicity, and the minimal environmental impact, aligning with the goals of sustainable chemistry. By employing various catalysts and eco-friendly solvents, researchers can synthesize a wide array of dihydropyrimidinone derivatives in a manner that is both environmentally benign and conducive to high yields. This approach not only facilitates the development of new therapeutic agents but also contributes to the reduction of hazardous waste and energy consumption in chemical synthesis processes (Panda et al., 2012).
将来の方向性
特性
IUPAC Name |
2,4-dipropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-5-8-7-10(13)12-9(11-8)6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKZZUTLPTPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dipropyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)


![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)

![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)